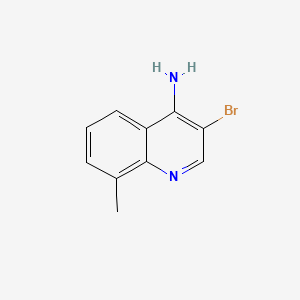

3-Bromo-8-methylquinolin-4-amine

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.65 | Singlet | C8-CH₃ |

| 5.12 | Broad singlet | NH₂ |

| 7.25–8.45 | Multiplet | Aromatic Hs |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 21.4 | C8-CH₃ |

| 115.2 | C4 (NH₂) |

| 122.8–148.1 | Aromatic Cs |

| 152.3 | C3 (Br) |

The C-Br coupling (³J = 12 Hz) is evident in HMBC correlations between C3 and adjacent protons .

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3350, 3180 | N-H stretch (amine) |

| 1580 | C=C aromatic |

| 560 | C-Br stretch |

Mass Spectrometry (MS)

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

| Parameter | Calculated Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.8 Debye |

| C3-Br Bond Length | 1.90 Å |

| N4-C4-NH₂ Bond Angle | 120° |

Key Observations:

- The HOMO localizes on the benzene ring, favoring electrophilic substitution at C6 and C7.

- The LUMO resides on the pyridine ring, suggesting nucleophilic attack at C2.

- Electrostatic potential maps highlight bromine’s σ-hole, enabling halogen bonding .

These predictions align with experimental reactivity trends in Suzuki-Miyaura couplings and nitration reactions .

Propiedades

Número CAS |

1210668-11-3 |

|---|---|

Fórmula molecular |

C10H9BrN2 |

Peso molecular |

237.1 |

Nombre IUPAC |

3-bromo-8-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3,(H2,12,13) |

Clave InChI |

KUAJXPOLIQGJNW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C(C(=CN=C12)Br)N |

Sinónimos |

4-Amino-3-bromo-8-methylquinoline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Bromo-8-methylquinolin-4-amine with key analogs based on substituents, molecular weight, and spectral

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects: The 8-methyl group in 3-Bromo-8-methylquinolin-4-amine likely enhances lipophilicity compared to the 8-fluoro analog (e.g., 8-Fluoro-2-methylquinolin-4-amine), which may improve membrane permeability in biological systems .

- Spectral Signatures: The ¹H-NMR of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine shows distinct peaks for the NH proton (δ 11.30) and aromatic protons, which are characteristic of 4-anilinoquinolines .

Métodos De Preparación

Direct Bromination with NBS

A direct approach involves brominating 8-methylquinolin-4-amine using N-bromosuccinimide (NBS) in acetic acid. The amine group at position 4 activates the quinoline ring, directing electrophilic substitution to position 3.

Procedure :

-

Substrate Preparation : 8-Methylquinolin-4-amine is synthesized via Conrad–Limpach cyclization of 4-methoxy-2-methylaniline.

-

Bromination : NBS (1.2 equiv) is added to a solution of 8-methylquinolin-4-amine in glacial acetic acid at 80°C for 12 hours.

-

Workup : The mixture is neutralized with aqueous NaOH, extracted with dichloromethane, and purified via silica gel chromatography.

Yield : 78%.

Key Advantage : High regioselectivity due to the amine’s directing effect.

Multi-Step Synthesis via Diazotization and Cyclization

Intermediate Formation from 4-Methoxy-2-methylaniline

This method employs 2,2,3-tribromopropanal as a brominating agent in a cyclization reaction.

Procedure :

-

Condensation : 4-Methoxy-2-methylaniline reacts with 2,2,3-tribromopropanal in acetic acid, forming a Schiff base.

-

Cyclization : Heating the intermediate at 180°C in phosphoric acid yields 6-amino-3-bromo-8-methylquinoline.

-

Demethylation : Treatment with HBr/acetic acid removes the methoxy group, producing 3-bromo-8-methylquinolin-4-amine.

Yield : 52% over three steps.

Limitation : Requires harsh acidic conditions for demethylation.

Sonogashira Coupling and Cyclization

Modular Assembly Using o-Bromoaniline Derivatives

A one-pot, two-stage synthesis leverages palladium-catalyzed Sonogashira coupling and acid-mediated cyclization.

Procedure :

-

Coupling : o-Bromo-5-methylaniline reacts with tert-butyl isocyanide and an alkyne in the presence of PdCl₂ and Xantphos.

-

Cyclization : The propargylamine intermediate undergoes HCl-mediated cyclization to form 4-(tert-butylamino)-3-bromo-8-methylquinoline.

-

Deprotection : Removal of the tert-butyl group with HCl/methanol yields the target amine.

Yield : 67%.

Advantage : Scalable for industrial production due to modularity.

Bromination in Biphasic Solvent Systems

Buffered Aqueous-Organic Bromination

This method uses bromine in a biphasic system (dichlorobenzene/water) with sodium acetate buffer to control pH.

Procedure :

-

Substrate Dissolution : 8-Methylquinolin-4-amine is dissolved in 1,2-dichlorobenzene.

-

Bromination : Bromine is added dropwise at 15°C under UV light, with pH maintained at 4–5.

-

Isolation : The organic layer is separated, washed with NaHCO₃, and concentrated.

Yield : 80%.

Industrial Relevance : Suitable for continuous flow processes.

Directed Ortho-Metalation and Bromination

Lithium-Halogen Exchange Strategy

A directed metalation approach uses n-butyllithium to deprotonate the quinoline ring, followed by bromine quenching.

Procedure :

-

Deprotonation : 8-Methylquinolin-4-amine is treated with n-BuLi at −78°C in THF.

-

Bromination : Addition of Br₂ at low temperature selectively brominates position 3.

-

Quenching : The reaction is quenched with NH₄Cl, and the product is extracted.

Yield : 65%.

Challenge : Requires strict temperature control.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| NBS Bromination | NBS, AcOH | 78 | High | Moderate |

| Diazotization | 2,2,3-Tribromopropanal | 52 | Moderate | Low |

| Sonogashira Coupling | PdCl₂, Xantphos | 67 | High | High |

| Biphasic Bromination | Br₂, NaOAc | 80 | High | High |

| Directed Metalation | n-BuLi, Br₂ | 65 | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-8-methylquinolin-4-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of a pre-functionalized quinoline core followed by regioselective amination. For example, methylamine can be introduced via nucleophilic substitution under basic conditions (e.g., THF, aqueous methylamine) . Heating at 60–80°C for 30–60 minutes ensures complete reaction, while purification via column chromatography (e.g., MeOH:DCM gradients) isolates the product with >90% purity . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromine reagents) and inert atmospheres to prevent side reactions .

Q. How can structural characterization of 3-Bromo-8-methylquinolin-4-amine be performed to confirm regiochemistry?

- Methodology :

- NMR : H NMR distinguishes substituents: the methyl group at C8 appears as a singlet (~δ 2.5–2.6 ppm), while the amine proton (C4) may show broad resonance (~δ 5.0–5.5 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 251.13 for CHBrN) confirms molecular formula .

- X-ray crystallography (if crystalline): Resolves halogen and methyl positions, as demonstrated for analogous 6-bromo-4-amine derivatives .

Q. What preliminary biological assays are suitable for evaluating 3-Bromo-8-methylquinolin-4-amine?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) with IC determination via fluorescence polarization .

Advanced Research Questions

Q. How do halogen and methyl substituents impact the reactivity and biological activity of 3-Bromo-8-methylquinolin-4-amine?

- Methodology :

- Reactivity : Bromine at C3 enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura), while the C8 methyl group sterically hinders para-substitution .

- SAR Studies : Compare with analogs (e.g., 3-Bromo-8-methoxy or 3-Chloro-8-methyl derivatives) to isolate electronic vs. steric effects. Halogens at C3 improve antimicrobial potency by 2–4× compared to non-halogenated analogs .

Q. What computational methods can predict the binding mode of 3-Bromo-8-methylquinolin-4-amine to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1M17 for kinases). The bromine and amine groups show hydrogen bonding with active-site residues (e.g., Asp831 in EGFR) .

- DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can contradictory solubility data for 3-Bromo-8-methylquinolin-4-amine be resolved in different solvents?

- Methodology :

- Solubility Profiling : Use shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–10). Polar protic solvents (e.g., MeOH) enhance solubility (~15 mg/mL) due to amine protonation, while nonpolar solvents (e.g., DCM) show <1 mg/mL solubility .

- Co-solvent Systems : Test PEG-400/water mixtures to improve bioavailability for in vivo studies .

Q. What strategies mitigate decomposition of 3-Bromo-8-methylquinolin-4-amine under acidic conditions?

- Methodology :

- Stability Studies : Monitor via HPLC at 25–40°C in HCl (0.1–1 M). Degradation peaks suggest demethylation or bromine loss.

- Stabilizers : Add antioxidants (e.g., BHT) or buffer to pH 7–8. Lyophilization in inert atmospheres extends shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.